molecular formula C26H30O9 B1241288 (1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

Cat. No.: B1241288
M. Wt: 486.5 g/mol
InChI Key: YZMKFMIZNSOPSN-ZIQVUAKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rutaevin is a natural compound isolated from the fruits of Euodia rutaecarpa. It belongs to the class of terpenoids and has the chemical formula C26H30O9 . This compound has drawn attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:: Although specific synthetic routes for Rutaevin are not widely documented, its isolation from Euodia rutaecarpa suggests that it can be obtained through extraction and purification processes.

Industrial Production:: Industrial-scale production methods for Rutaevin remain limited. Researchers primarily rely on natural sources for its isolation.

Chemical Reactions Analysis

Reactivity:: Rutaevin may undergo various reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) could be employed.

    Substitution: Rutaevin may react with nucleophiles under appropriate conditions.

Major Products:: The specific products resulting from these reactions are not well-documented. Further research is needed to explore Rutaevin’s reactivity comprehensively.

Scientific Research Applications

Rutaevin has been studied for its potential in various fields:

    Chemistry: Researchers investigate its chemical properties and reactivity.

    Biology: Its effects on cellular processes and biological systems are of interest.

    Medicine: Rutaevin’s potential therapeutic applications, including anti-inflammatory properties, are being explored.

    Industry: Although not widely used industrially, its unique properties may find applications in specialized areas.

Mechanism of Action

The precise mechanism by which Rutaevin exerts its effects remains unclear. Further studies are needed to identify its molecular targets and pathways.

Comparison with Similar Compounds

While Rutaevin shares structural features with other terpenoids, its uniqueness lies in its specific bioactivity. Unfortunately, there is limited information available on similar compounds.

Properties

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

InChI

InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25-,26+/m0/s1

InChI Key

YZMKFMIZNSOPSN-ZIQVUAKTSA-N

SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C

Canonical SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Synonyms

rutaevin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 2
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 3
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 4
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 5
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 6
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

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